2-(2-Chlorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid
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Overview
Description
2-(2-Chlorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid is a heterocyclic compound that features a pyridazine ring substituted with a chlorophenyl group, a keto group, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid typically involves the reaction of 2-chlorobenzoyl chloride with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then cyclized under acidic conditions to yield the desired pyridazine derivative. The reaction conditions often involve refluxing the reactants in a suitable solvent such as ethanol or acetic acid .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chlorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the chlorine atom.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-(2-Chlorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of advanced materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-Chlorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit enzymes involved in cell proliferation, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
- 2-Chlorophenylacetic acid
- 2-Chloromandelic acid
- 2-Chlorophenethylamine
- 2,4-Dichlorophenylacetic acid
Uniqueness
2-(2-Chlorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid is unique due to its specific substitution pattern on the pyridazine ring, which imparts distinct chemical and biological properties. Its combination of a chlorophenyl group, a keto group, and a carboxylic acid group makes it a versatile compound for various applications .
Properties
Molecular Formula |
C11H7ClN2O3 |
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Molecular Weight |
250.64 g/mol |
IUPAC Name |
2-(2-chlorophenyl)-3-oxopyridazine-4-carboxylic acid |
InChI |
InChI=1S/C11H7ClN2O3/c12-8-3-1-2-4-9(8)14-10(15)7(11(16)17)5-6-13-14/h1-6H,(H,16,17) |
InChI Key |
XGJBEHFCEQAACW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=O)C(=CC=N2)C(=O)O)Cl |
Origin of Product |
United States |
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